molecular formula C9H7F3N2S B13033133 (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine

(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine

Cat. No.: B13033133
M. Wt: 232.23 g/mol
InChI Key: SVRGCQKUOSIANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is a heterocyclic compound that contains a benzothiazole ring substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine typically involves the formation of the benzothiazole ring followed by the introduction of the trifluoromethyl and methanamine groups. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic acid and formaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Chemistry

In chemistry, (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)thiazol-5-yl)methanamine
  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine

Uniqueness

(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]methanamine

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)8-14-6-3-5(4-13)1-2-7(6)15-8/h1-3H,4,13H2

InChI Key

SVRGCQKUOSIANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=C(S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.